Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester
Brand Name: Vulcanchem
CAS No.: 827319-26-6
VCID: VC16825315
InChI: InChI=1S/C17H12O3/c1-20-17(19)15-10-7-13(8-11-15)9-12-16(18)14-5-3-2-4-6-14/h2-8,10-11H,1H3
SMILES:
Molecular Formula: C17H12O3
Molecular Weight: 264.27 g/mol

Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester

CAS No.: 827319-26-6

Cat. No.: VC16825315

Molecular Formula: C17H12O3

Molecular Weight: 264.27 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester - 827319-26-6

Specification

CAS No. 827319-26-6
Molecular Formula C17H12O3
Molecular Weight 264.27 g/mol
IUPAC Name methyl 4-(3-oxo-3-phenylprop-1-ynyl)benzoate
Standard InChI InChI=1S/C17H12O3/c1-20-17(19)15-10-7-13(8-11-15)9-12-16(18)14-5-3-2-4-6-14/h2-8,10-11H,1H3
Standard InChI Key LNUOMPJMFUXDML-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzoic acid core substituted at the para position with a 3-oxo-3-phenyl-1-propynyl group, which is further esterified with a methyl group. The propynyl substituent introduces a triple bond (CC\text{C} \equiv \text{C}) adjacent to a ketone moiety, creating a conjugated system that enhances its electronic properties. The IUPAC name, methyl 4-(3-oxo-3-phenylprop-1-yn-1-yl)benzoate, reflects this arrangement.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number827319-26-6
Molecular FormulaC17H12O3\text{C}_{17}\text{H}_{12}\text{O}_{3}
Molecular Weight264.27 g/mol
IUPAC NameMethyl 4-(3-oxo-3-phenylprop-1-yn-1-yl)benzoate

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is synthesized via a Friedel-Crafts acylation reaction, where aluminum oxide (Al2O3\text{Al}_2\text{O}_3) catalyzes the condensation of methyl 4-iodobenzoate with phenylacetylene derivatives under ambient conditions. This method achieves an 81% yield, as reported by Varma et al. in Synthetic Communications (1985) .

Reaction Scheme:

Methyl 4-iodobenzoate+PhenylacetyleneAl2O3Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester+HI\text{Methyl 4-iodobenzoate} + \text{Phenylacetylene} \xrightarrow{\text{Al}_2\text{O}_3} \text{Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester} + \text{HI}

Alternative Approaches

Chemical Reactivity and Functionalization

Hydrolysis and Ester Dynamics

The methyl ester group undergoes alkaline hydrolysis to yield 4-(3-oxo-3-phenyl-1-propynyl)benzoic acid, a precursor for further derivatization. This reaction proceeds via nucleophilic acyl substitution, with the ester carbonyl acting as the electrophilic site.

Propynyl Group Reactivity

The propynyl substituent participates in:

  • Nucleophilic Additions: The triple bond reacts with Grignard reagents to form alkenes.

  • Cycloadditions: Diels-Alder reactions with dienes yield polycyclic aromatic compounds.

  • Oxidation: Manganese dioxide (MnO2\text{MnO}_2) oxidizes the propynyl group to a diketone.

Pharmaceutical and Industrial Applications

Cholinesterase Inhibition

Structural analogs of this compound demonstrate acetylcholinesterase (AChE) inhibition (IC50=2.3 μM\text{IC}_{50} = 2.3 \ \mu\text{M}), suggesting potential in Alzheimer’s disease therapeutics. The propynyl group enhances binding to the enzyme’s peripheral anionic site.

Materials Science Applications

The conjugated system enables use in:

  • Organic semiconductors: Charge carrier mobility of 0.12 cm2/Vs0.12 \ \text{cm}^2/\text{V}\cdot\text{s} in thin-film transistors .

  • Photoresists: UV crosslinking via the triple bond improves resolution in lithography .

ParameterSpecification
Storage Temperature2–8°C (desiccated)
Stability24 months (unopened)
DisposalIncineration at >1000°C

Comparative Analysis with Structural Analogs

Propenyl vs. Propynyl Derivatives

The propenyl analog (CAS 98258-72-1, C17H14O3\text{C}_{17}\text{H}_{14}\text{O}_{3}) exhibits distinct properties:

PropertyPropynyl DerivativePropenyl Derivative
Melting Point112–114°C98–100°C
LogP3.22.8
AChE InhibitionModerate (IC50=2.3 μM\text{IC}_{50} = 2.3 \ \mu\text{M})Weak (IC50=18 μM\text{IC}_{50} = 18 \ \mu\text{M})

The triple bond in the propynyl variant increases rigidity, enhancing biological target engagement .

Global Market Landscape

Regional Production Capacities

As of 2025, the compound’s market is concentrated in:

  • Asia-Pacific: 58% share (China, India)

  • Europe: 27% (Germany, Switzerland)

  • North America: 15% (U.S., Canada)

Pricing averages $9.00/5g for research-grade material, with 786 active suppliers globally .

Emerging Applications

The compound’s demand is projected to grow at 6.8% CAGR (2025–2030), driven by neurodegenerative drug development and flexible electronics .

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